Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, a bromine atom, and a methyl group attached to the imidazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
The synthesis of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst like erbium triflate.
Introduction of the bromine atom: The bromination of the imidazole ring can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Alkylation and esterification: The allyl group and the ethyl ester group can be introduced through alkylation and esterification reactions, respectively, using suitable alkylating agents and esterification reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Addition reactions: The allyl group can participate in addition reactions with electrophiles or radicals.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the allyl group play crucial roles in binding to active sites and modulating the activity of target proteins. The compound can inhibit enzyme activity by forming covalent bonds with nucleophilic residues in the active site, leading to the disruption of normal biochemical pathways .
Comparison with Similar Compounds
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Lacks the allyl and bromine groups, making it less reactive in certain substitution and addition reactions.
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the ethyl ester and allyl groups, affecting its solubility and reactivity.
Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the bromine and allyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Biological Activity
Ethyl 1-allyl-2-bromo-5-methyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₁₀BrN₂O₂ and a molecular weight of approximately 273.13 g/mol. Its structure features a five-membered heterocyclic imidazole ring, which is known for its diverse chemical properties and biological activities. The presence of the bromine atom and the allyl group enhances its reactivity, making it a valuable compound for various applications.
Synthesis Methods
Several synthetic routes have been reported for the preparation of this compound. These methods typically involve the bromination of imidazole derivatives followed by the introduction of the allyl group through nucleophilic substitution reactions.
Common Synthesis Steps:
- Bromination : The starting imidazole compound undergoes bromination to introduce the bromine atom at the specified position.
- Allylation : An allyl halide is reacted with the brominated imidazole in the presence of a base to form this compound.
Enzyme Interactions
Preliminary studies suggest that compounds containing imidazole structures may interact with various biological targets, including enzymes and receptors. This compound has shown potential in influencing metabolic pathways due to these interactions. For instance, its structural similarity to known enzyme inhibitors indicates possible applications in drug design.
Comparative Analysis with Related Compounds
The following table compares this compound with other related imidazole derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C₉H₉BrN₂O₂ | Contains a methyl group at position 1 |
Ethyl 5-methyl-1H-imidazole-4-carboxylic acid | C₇H₉N₂O₂ | Lacks halogen substitution |
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate | C₇H₉N₃O₂ | Contains an amino group, altering biological activity |
Study on Enzyme Inhibition
A study published in Pharmaceutical Development highlighted the potential of imidazole derivatives as enzyme inhibitors, reinforcing the idea that this compound could be effective against specific metabolic enzymes . Further research is necessary to confirm these interactions and elucidate mechanisms of action.
Agricultural Applications
The compound's structural features suggest potential applications as an agricultural chemical, particularly as a pesticide. Its ability to interact with biological systems may enhance its effectiveness in controlling pests while minimizing environmental impact .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 2-bromo-5-methyl-1-prop-2-enylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-4-6-13-7(3)8(12-10(13)11)9(14)15-5-2/h4H,1,5-6H2,2-3H3 |
InChI Key |
WVWWQRHFTHPWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Br)CC=C)C |
Origin of Product |
United States |
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